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For researchers, scientists, and drug development professionals, achieving high yields of

correctly folded proteins is a critical yet often challenging step. Poor refolding can lead to

protein aggregation and loss of function, hindering downstream applications. This technical

support center provides troubleshooting guidance and frequently asked questions (FAQs) to

address common issues encountered when using Mesna-based buffers for protein refolding,

particularly for proteins containing disulfide bonds and C-terminal thioesters.

Frequently Asked Questions (FAQs)
Q1: What is a Mesna/diMESNA redox buffer and why is it used in protein refolding?

A Mesna/diMESNA redox buffer is a solution containing the reduced form of Mesna (2-
mercaptoethanesulfonic acid) and its oxidized disulfide form, diMESNA (2,2'-

dithiobis(ethanesulfonate)). This combination creates a redox couple that facilitates the correct

formation of disulfide bonds in proteins during refolding. Its refolding efficiency is comparable to

the commonly used glutathione (GSH/GSSG) redox couple.[1][2][3] The primary advantage of

the Mesna/diMESNA system is its compatibility with proteins possessing a C-terminal thioester,

a functional group crucial for native chemical ligation (NCL). Unlike glutathione, Mesna does

not cause significant transthioesterification and subsequent hydrolysis of the protein's thioester

functionality.[1]

Q2: When should I consider using a Mesna/diMESNA buffer over a traditional GSH/GSSG

buffer?
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You should strongly consider using a Mesna/diMESNA buffer when refolding proteins that have

a C-terminal thioester intended for subsequent native chemical ligation.[1][2][3] Using a

GSH/GSSG buffer in such cases can lead to the loss of the thioester group, rendering the

protein unsuitable for NCL.[1] For proteins with disulfide bonds but without a C-terminal

thioester, both systems can be effective, though the Mesna/diMESNA couple offers a viable

alternative.

Q3: Can Mesna buffers be used for refolding proteins that do not contain disulfide bonds?

The primary role of the Mesna/diMESNA redox couple is to facilitate the correct formation of

disulfide bonds. If your protein of interest does not contain any cysteine residues or disulfide

bonds, the inclusion of a redox buffer is generally unnecessary. In such cases, a standard

refolding buffer without a redox component would be more appropriate.

Q4: How do I prepare and store Mesna/diMESNA refolding buffers?

Mesna is commercially available, while diMESNA may need to be synthesized.[1] To prepare

the refolding buffer, dissolve Mesna and diMESNA in the desired buffer (e.g., Tris-HCl or

MOPS) at the appropriate pH. A common starting ratio for the reduced (Mesna) to oxidized

(diMESNA) form is 3:1.[1] It is recommended to prepare the buffer fresh before use. If storage

is necessary, it should be kept at 4°C for short periods, though long-term stability studies are

not extensively documented in the context of protein refolding. Opened vials of Mesna may

oxidize upon exposure to air, forming dimesna.[4]

Troubleshooting Guides
Issue 1: Low Refolding Yield
Low recovery of active protein is a frequent challenge in refolding experiments. Several factors

related to the Mesna buffer and the overall process can contribute to this issue.
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Potential Cause Troubleshooting Suggestion

Suboptimal Mesna/diMESNA Concentration

The optimal concentration of the redox couple

can be protein-dependent. For on-column

refolding, a concentration of 30 mM Mesna and

10 mM diMESNA has been shown to be

effective for Ribonuclease A, representing a

balance between thiol-induced cleavage and

refolding efficiency.[1] For dilution refolding,

lower concentrations, such as 3 mM Mesna and

1 mM diMESNA, have been used successfully.

[1] It is advisable to screen a range of

concentrations to find the optimal condition for

your specific protein.

Incorrect Mesna to diMESNA Ratio

A 3:1 ratio of Mesna to diMESNA is a common

starting point, mimicking the ratio found in the

cell's periplasm.[1] However, this ratio may need

to be optimized. An imbalance in the redox

couple can either lead to incomplete disulfide

bond formation or excessive reduction of

existing correct bonds.

Inappropriate pH of the Refolding Buffer

The pH of the refolding buffer influences the rate

of disulfide bond formation. For dilution refolding

of RNase A, a pH of 8.0 has been used

effectively.[1] For on-column refolding and

cleavage, a pH of 6.0 has been reported.[1] The

optimal pH is often a compromise between

protein stability, solubility, and the efficiency of

the thiol-disulfide exchange reaction. It is

recommended to screen a pH range around the

initial reported values.

Presence of Interfering Substances

Ensure that the protein solution is free from

residual denaturants or other chemicals from the

solubilization step that might interfere with the

refolding process. Buffer exchange or dialysis

prior to refolding can be beneficial.
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Issue 2: Protein Aggregation
Protein aggregation is a major competitor to correct folding and a primary reason for low yields.

Potential Cause Troubleshooting Suggestion

High Protein Concentration

High protein concentrations favor intermolecular

interactions, leading to aggregation. Try

reducing the protein concentration during the

refolding step.

Suboptimal Buffer Composition

The inclusion of certain additives can help

suppress aggregation. Consider adding agents

such as L-arginine (0.5-1 M) and/or L-glutamate,

which are known to increase protein solubility

and reduce aggregation. The compatibility of

these additives with Mesna buffers should be

empirically tested for your specific protein.

Incorrect Temperature

Temperature can significantly impact both

folding kinetics and aggregation. While room

temperature is often used, performing the

refolding at a lower temperature (e.g., 4°C) may

slow down aggregation and favor correct

folding.

Inefficient Removal of Denaturant

Rapid removal of denaturants like urea or

guanidinium hydrochloride can sometimes

shock the protein into an aggregated state. A

stepwise dialysis or a gradual dilution approach

might be beneficial.

Experimental Protocols & Data
Protocol 1: On-Column Refolding and Purification of
RNase A with a C-terminal Thioester
This protocol is adapted from the work of Bastings et al. (2008) and describes the simultaneous

refolding and purification of RNase A fused to an intein-chitin binding domain (CBD).[1]
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Methodology:

Column Preparation: Equilibrate a 10 mL chitin column with 10 column volumes (100 mL) of

column buffer (e.g., 20 mM HEPES, 500 mM NaCl, 1 mM EDTA, pH 7.0).

Loading: Load the cell extract containing the RNase A-intein-CBD fusion protein onto the

column.

Washing: Wash the column with 10 column volumes (100 mL) of column buffer to remove

unbound proteins.

Refolding and Cleavage: Quickly flush the column with 2.5 column volumes of

refolding/cleavage buffer (50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, 30 mM MESNA,

10 mM diMESNA, pH 6.0).

Incubation: Incubate the column for three days at room temperature to allow for refolding and

intein-mediated cleavage.

Elution: Elute the refolded RNase A with a C-terminal Mesna-thioester using 10 column

volumes of cleavage buffer (50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0).

Quantitative Data Summary:

The following table summarizes the enzymatic activity of RNase A after on-column refolding

with different concentrations of Mesna/diMESNA, maintaining a 3:1 ratio.[1]

Mesna Concentration (mM)
diMESNA Concentration
(mM)

Relative RNase A Activity
(%)

3 1 ~50

30 10 100

75 25 ~60

75 0 0

Protocol 2: Refolding of RNase A by Dilution
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This protocol, also adapted from Bastings et al. (2008), compares the refolding efficiency of the

Mesna/diMESNA redox couple with the traditional GSH/GSSG system.[1]

Methodology:

Unfolding: Unfold purified RNase A in a denaturing buffer containing 6 M guanidinium

hydrochloride (Gu-HCl) and a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

Refolding: Add the unfolded RNase A solution in small aliquots to a 40 mL refolding buffer

(100 mM Tris-HCl, 100 mM NaCl, pH 8.0) with constant stirring. The refolding buffer should

contain either:

3 mM Mesna and 1 mM diMESNA

3 mM reduced glutathione (GSH) and 1 mM oxidized glutathione (GSSG)

Incubation: Stir the mixture overnight at room temperature.

Activity Assay: Measure the enzymatic activity of the refolded RNase A to determine the

refolding efficiency.

Quantitative Data Summary:

The table below shows a comparison of the refolding efficiencies for RNase A using the two

different redox buffers.[1]

Redox Buffer Refolding Efficiency (%)

3 mM Mesna / 1 mM diMESNA 58 ± 5

3 mM GSH / 1 mM GSSG 72 ± 5
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Caption: Workflow for on-column protein refolding and purification using a Mesna/diMESNA

buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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